2-Methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoic acid
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Overview
Description
2-Methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoic acid is an organic compound with a complex structure that includes a phenoxy group, a propanoic acid moiety, and a 3-oxobut-1-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group can be introduced through a nucleophilic substitution reaction involving a suitable phenol derivative and an alkyl halide.
Introduction of the 3-Oxobut-1-en-1-yl Group: This step involves the formation of the enone moiety through an aldol condensation reaction between an aldehyde and a ketone.
Coupling of Intermediates: The final step involves coupling the phenoxy intermediate with the enone intermediate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enone moiety can be reduced to form alcohols or alkanes.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-Methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The enone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent adducts and the modulation of biological activity. The phenoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
2-Methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoic acid can be compared with other similar compounds, such as:
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Shares a similar enone moiety but differs in the overall structure and functional groups.
S-(2-methyl-1-oxobut-3-en-2-yl)glutathione: Contains a similar enone moiety but is conjugated to glutathione, leading to different biological properties.
Properties
CAS No. |
62187-23-9 |
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Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-methyl-2-[4-(3-oxobut-1-enyl)phenoxy]propanoic acid |
InChI |
InChI=1S/C14H16O4/c1-10(15)4-5-11-6-8-12(9-7-11)18-14(2,3)13(16)17/h4-9H,1-3H3,(H,16,17) |
InChI Key |
IUARDOITXZPYPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OC(C)(C)C(=O)O |
Origin of Product |
United States |
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